2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine
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Overview
Description
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine is a complex organic compound characterized by its unique structure, which includes a benzyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a methylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule, potentially leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while substitution reactions could introduce new functional groups into the pyrimidine ring .
Scientific Research Applications
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, depending on the functional groups present in the compound. For instance, the benzyl group might interact with hydrophobic pockets in proteins, while the pyrimidine moiety could participate in hydrogen bonding or π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methylbutyl (ethyl)amine
- 5-(2-(5-arylhexahydropyrrolo[3,4-c]pyrrol-2-yl)ethyl)-γ-butyrolactone
Uniqueness
Compared to similar compounds, 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-benzyl-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-14-7-8-19-18(20-14)22-12-16-10-21(11-17(16)13-22)9-15-5-3-2-4-6-15/h2-8,16-17H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZCILBIVLHMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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